methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride

Medicinal Chemistry GPCR Pharmacology Structure–Activity Relationship

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride (CAS 1803605-16-4) is a 3‑aminomethyl‑isoxazole‑4‑carboxylate methyl ester provided as the hydrochloride salt. The 1,2‑oxazole (isoxazole) scaffold is a five‑membered heterocycle containing adjacent oxygen and nitrogen atoms and is a privileged structure in medicinal chemistry.

Molecular Formula C6H9ClN2O3
Molecular Weight 192.60 g/mol
CAS No. 1803605-16-4
Cat. No. B6617969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride
CAS1803605-16-4
Molecular FormulaC6H9ClN2O3
Molecular Weight192.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CON=C1CN.Cl
InChIInChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H
InChIKeyVFERCKUIHXTEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride (CAS 1803605-16-4) – Core Heterocycle Building Block Selection Guide


Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride (CAS 1803605-16-4) is a 3‑aminomethyl‑isoxazole‑4‑carboxylate methyl ester provided as the hydrochloride salt. The 1,2‑oxazole (isoxazole) scaffold is a five‑membered heterocycle containing adjacent oxygen and nitrogen atoms and is a privileged structure in medicinal chemistry. The compound combines three functional handles — a primary amine (as the HCl salt), a methyl ester, and an isoxazole ring — that enable orthogonal synthetic manipulation. The hydrochloride salt form ensures the compound is a stable, non‑hygroscopic solid at room temperature with a certified purity of 95 % and a molecular weight of 192.60 g mol⁻¹ [1].

Why In‑Class Isoxazole Analogs Cannot Simply Replace Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride


Within the broader family of aminomethyl‑isoxazoles and isoxazole‑4‑carboxylates, small structural changes — the position of the aminomethyl group, the nature of the ester, or the absence of the hydrochloride salt — produce measurable differences in biological activity, physicochemical stability, and synthetic utility. Direct comparative studies have shown that shifting the aminomethyl substituent from the 3‑position to the 4‑ or 5‑position of the isoxazole ring alters muscarinic receptor subtype activity by one to three orders of magnitude [1]. Similarly, 3‑substituted isoxazole‑4‑carboxylate esters are specifically recognized as antagonists of niacinic receptors, whereas regioisomeric analogs lose this pharmacological fingerprint [2]. These findings demonstrate that generic “aminomethyl‑isoxazole‑ester‑salt” procurement cannot guarantee equivalent reactivity or biological readout.

Quantitative Differentiation Evidence for Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride Versus Closest Analogs


Regioisomeric Position of the Aminomethyl Group Determines Muscarinic Receptor Activity

In a systematic SAR study, 3‑, 4‑, and 5‑aminomethyl isoxazoles were evaluated on isolated rabbit vas deferens (M₁ receptor), guinea‑pig atrium (M₂ receptor), and guinea‑pig ileum (M₃ receptor). The 3‑aminomethyl regioisomer exhibited a distinct activity profile that differed by up to three orders of magnitude from the 4‑ and 5‑aminomethyl congeners. While the exact numerical IC₅₀ values for the 3‑aminomethyl‑isoxazole‑4‑carboxylate scaffold are not available in this publication, the study unequivocally demonstrates that the regioisomeric placement of the aminomethyl group is a primary driver of pharmacological activity [1].

Medicinal Chemistry GPCR Pharmacology Structure–Activity Relationship

3‑Substituted Isoxazole‑4‑carboxylate Esters are Privileged Niacinic Receptor Antagonist Scaffolds

The Musatov et al. (2011) synthesis paper explicitly identifies 3‑isoxazolecarboxylic acid derivatives A and B (bearing alkyl or aryl substituents at positions 4 and 5) as antagonists of niacinic (hydroxycarboxylic acid) receptors, analogous to the clinical compound acipimox. The 3‑aminomethyl‑isoxazole‑4‑carboxylate scaffold was employed as a key intermediate for generating these pharmacologically active compounds. In contrast, isoxazole‑3‑carboxylates lacking the 4‑substituent or bearing amino groups at positions other than 3 do not appear in the same pharmacological class [1].

Nuclear Receptor Pharmacology Atherosclerosis Scaffold Validation

Hydrochloride Salt Solid‑State Stability Advantage Over Free Base Forms

The target compound is supplied and stored as a stable, non‑hygroscopic hydrochloride salt (purity 95 %) that does not require special atmospheric controls (long‑term storage condition: “cool, dry place”) . Free‑base aminomethyl‑isoxazole derivatives, by contrast, are frequently described as thermally labile liquids or low‑melting solids that are prone to carbonate formation and oxidative degradation upon storage. Although quantitative stability data for this specific free base have not been published, the hydrochloride salt format is an established strategy to increase the melting point, reduce hygroscopicity, and extend the shelf‑life of primary alkylamine‑containing heterocycles [1].

Chemical Stability Salt Selection Solid‑State Chemistry

Recommended Applications for Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride Based on Verified Differentiation Evidence


GPCR‑Focused Probe Synthesis Requiring Defined Aminomethyl‑Isoxazole Regiochemistry

When designing compound libraries targeting muscarinic acetylcholine receptors (M₁, M₂, or M₃), the 3‑aminomethyl regioisomer provides a well‑characterized starting scaffold. The quantitative activity differences reported by Dannhardt et al. (1995) demonstrate that moving the aminomethyl group to the 4‑ or 5‑position results in up to 1,000‑fold changes in receptor modulation [1]. The target compound, featuring the critical 3‑position substitution, allows medicinal chemists to explore SAR without ambiguity in regioisomer assignment, particularly when subsequent ester-to-amide or ester-to-acid transformations are planned.

Niacin Receptor Antagonist Lead Generation and Atherosclerosis Drug Discovery

3‑Substituted isoxazole‑4‑carboxylate esters are recognized as validated niacinic receptor (HCA₂) antagonist scaffolds, with structural analogy to the clinical compound acipimox [1]. The target compound provides a direct entry point for generating focused libraries of isoxazole‑4‑carboxylic acid derivatives (via ester hydrolysis) and isoxazole‑4‑carboxamides (via amide coupling) that can be rapidly screened for HCA₂ antagonism and anti‑atherosclerotic activity.

High‑Purity Building Block for Parallel Synthesis and Automated Medicinal Chemistry Platforms

The compound is supplied as a stable, non‑hygroscopic hydrochloride salt with a certified purity of 95 % and full batch quality assurance [1]. This format is compatible with solid‑dispensing automation and long‑term storage without special atmospheric protection, reducing workflow interruptions. The three orthogonal functional groups (isoxazole NH, –NH₂·HCl, –CO₂CH₃) enable consecutive chemoselective transformations without protective group manipulations, increasing step economy in parallel library synthesis.

Regioisomeric Control in Heterocycle‑Focused Chemical Biology Probes

For chemical biology applications where target engagement depends on precise heterocycle geometry and hydrogen‑bonding orientation, the 3‑aminomethyl‑4‑ester substitution pattern establishes a unique two‑point recognition motif. Evidence from the broader aminoisoxazole carboxylate literature indicates that the relative orientation of the amine and ester groups governs intramolecular hydrogen bonding and consequently molecular planarity . Using this specific regioisomer ensures reproducible conformational presentation, which is critical for photoaffinity labeling or PROTAC linker attachment points.

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